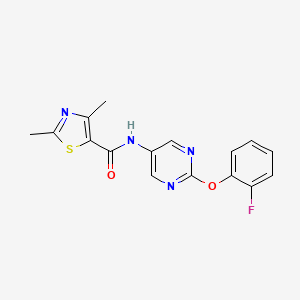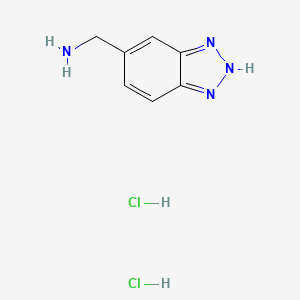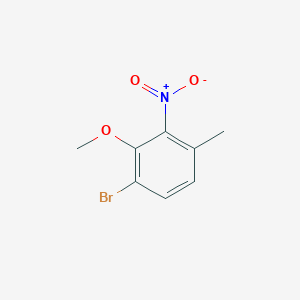
1-Bromo-2-methoxy-4-methyl-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-2-methoxy-4-methyl-3-nitrobenzene” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C7H6BrNO3 .
Synthesis Analysis
The synthesis of “1-Bromo-2-methoxy-4-methyl-3-nitrobenzene” can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . It can also be synthesized by oxidation of primary amines .Molecular Structure Analysis
The molecular structure of “1-Bromo-2-methoxy-4-methyl-3-nitrobenzene” can be represented by the formula C7H6BrNO3 . The average mass is 232.031 Da and the monoisotopic mass is 230.953094 Da .Chemical Reactions Analysis
The chemical reactions involving “1-Bromo-2-methoxy-4-methyl-3-nitrobenzene” can be complex. For instance, it can undergo electrophilic substitution reactions where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-2-methoxy-4-methyl-3-nitrobenzene” include a molecular weight of 246.06 and a melting point between 97-99 degrees Celsius .Aplicaciones Científicas De Investigación
Polymer Solar Cells Enhancement
1-Bromo-2-methoxy-4-methyl-3-nitrobenzene, when added to the active layer of polymer solar cells (PSCs), significantly enhances the power conversion efficiency (PCE) by over 57% compared to reference cells without this compound. This improvement is attributed to the formation of electron transfer complexes that facilitate excitonic dissociation at the donor–acceptor interface and reduce excitonic recombination to the ground state. These effects are crucial for the optimal performance of PSCs, highlighting the potential of 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene in solar energy applications (G. Fu et al., 2015).
Surface Engineering and Molecular Electronics
The chemical grafting of benzene derivatives, including nitro-, bromo-, and methoxybenzene, onto Si(111) surfaces has been explored for electronic structure modification. This research demonstrates the potential of such chemical modifications in tailoring the electronic properties of silicon surfaces for applications in molecular electronics and surface engineering. By adjusting the molecular orbital density of states through molecule-substrate interactions, these modifications can significantly impact the electronic features of the surface (R. Hunger et al., 2006).
Synthetic Applications in Organic Chemistry
The synthesis of 1H-Indazoles from imidates and nitrosobenzenes via synergistic rhodium/copper catalysis represents a significant advancement in organic synthesis. This method showcases the utility of 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene in constructing complex nitrogen-containing heterocycles, which are valuable in pharmaceutical chemistry and materials science. The process highlights the efficiency and functional group tolerance of this synthetic route, providing a versatile tool for organic chemists (Qiang Wang & Xingwei Li, 2016).
Electrochemical Applications
Research into the electrochemical degradation of nitrobenzene using an oxygen-diffusion cathode has revealed the catalytic effects of Fe2+ and Cu2+ ions under UVA light. This study illuminates the potential of 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene in environmental remediation, particularly in the treatment of nitroaromatic pollutants. The findings contribute to our understanding of advanced oxidation processes and offer a promising approach for the electrochemical treatment of contaminated water (E. Brillas et al., 2004).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-bromo-2-methoxy-4-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-4-6(9)8(13-2)7(5)10(11)12/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAOIEWKLJOSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2714453.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2714454.png)
![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2714457.png)
![4-methoxy-3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2714458.png)
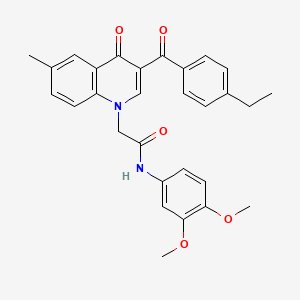
![2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2714460.png)
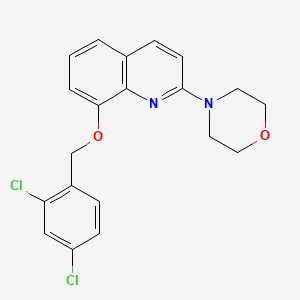
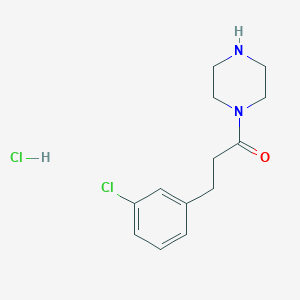
![3-[(3-Phenylpropanoyl)amino]benzoic acid](/img/structure/B2714469.png)

![N-(4-chlorophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2714472.png)

